![molecular formula C20H18F3N3O4 B11495857 N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11495857.png)
N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide, with the chemical formula C14H14F3N3O3, is a fascinating compound. Let’s break it down:
Structure: The compound consists of an imidazolidinone ring fused to a phenethyl group, a trifluoromethyl group, and a methoxybenzamide moiety. The trifluoromethyl group adds interesting properties due to its electron-withdrawing nature.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-methoxybenzoyl chloride with the corresponding amine, followed by cyclization to form the imidazolidinone ring. The phenethyl and trifluoromethyl substituents are introduced during the synthetic sequence.
Reaction Conditions::Condensation: The reaction between 4-methoxybenzoyl chloride and the amine typically occurs in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
Cyclization: Cyclization to form the imidazolidinone ring often involves heating the intermediate in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details are proprietary.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially affecting the phenethyl group or the imidazolidinone ring.
Reduction: Reduction of the imidazolidinone ring could yield amines.
Substitution: Substitution reactions may occur at the phenethyl or benzamide positions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on reaction conditions and substituent positions. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for drug discovery and materials synthesis.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Investigating potential therapeutic effects.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound to related imidazolidinones or benzamides. Its trifluoromethyl group sets it apart, influencing its properties.
Properties
Molecular Formula |
C20H18F3N3O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H18F3N3O4/c1-30-15-9-7-14(8-10-15)16(27)24-19(20(21,22)23)17(28)26(18(29)25-19)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
WMJWPPLHUXPEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


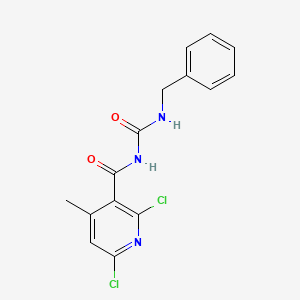
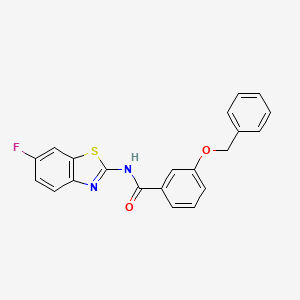
![1'-(4-Fluorobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B11495787.png)

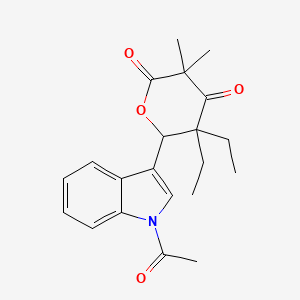
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]indoline](/img/structure/B11495804.png)
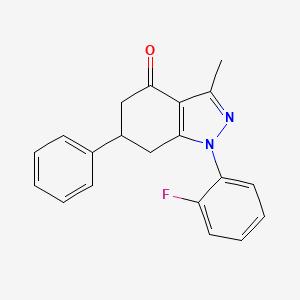
![N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}-4-(trifluoromethyl)benzamide](/img/structure/B11495837.png)
![methyl 2-methyl-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495846.png)
![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B11495851.png)
![1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11495860.png)
![6-[4-[(2-fluorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495865.png)
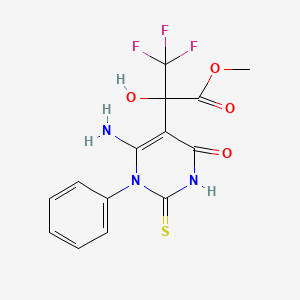
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-piperidino-1-ethanone](/img/structure/B11495878.png)
